
3,4-Difluorobenzonitrile
Overview
Description
3,4-Difluorobenzonitrile (CAS 64248-62-0) is a fluorinated aromatic nitrile critical in synthesizing agrochemicals, notably the herbicide cyhalofop-butyl . Its molecular structure features two fluorine atoms at the 3- and 4-positions of a benzonitrile ring, enhancing electron-withdrawing effects critical for nucleophilic aromatic substitution (SNAr) reactions .
Preparation Methods
Halogen-Exchange Fluorination in Dimethylimidazolidinone
This method utilizes spray-dried potassium fluoride as the fluorination reagent and tetraphenylphosphonium bromide as a phase-transfer catalyst.
- Reagents : 3,4-dichlorobenzonitrile (0.5 mol), potassium fluoride (2.5 mol), tetraphenylphosphonium bromide (0.05 mol), and dimethylimidazolidinone (DMI) as the solvent.
- Conditions : The reaction is conducted under reflux at 140°C for 6 hours in a nitrogen atmosphere.
- Steps :
- Toluene is azeotropically removed from the reaction mixture.
- After cooling to 50°C, DMI and the dichlorobenzonitrile are added.
- The reaction proceeds under reflux conditions.
- Purification : The product is extracted with ether, filtered, washed with water, concentrated, and distilled to yield pure 3,4-difluorobenzonitrile.
Yield : This method achieves high purity and yield through efficient halogen exchange.
Catalyst-Assisted Fluorination Using Bis-(N,N'-Dimethylamino)methylene Chloride
This approach employs bis-(N,N'-dimethylamino)methylene chloride as a catalyst and cyclohexane as the solvent.
- Reagents : 3,4-dichlorobenzonitrile (300 g), potassium fluoride (300 g), bis-(N,N'-dimethylamino)methylene chloride (5 g), and cyclohexane (120 g).
- Conditions :
- The reaction begins at 130°C for 3 hours to form an intermediate (3-chloro-4-fluorobenzonitrile).
- The temperature is increased to 180°C for an additional 5 hours to complete the reaction.
- Purification : The reaction solution is filtered to remove salts, washed with toluene, and vacuum-distilled under reduced pressure (0.08–0.09 MPa).
Yield : Approximately 85% with a purity of over 99%.
Enhanced Industrial Process Using PEG6000 and Sodium Metabisulfite
This method incorporates dispersing agents like PEG6000 and reducing agents such as sodium metabisulfite for improved efficiency.
- Reagents : Anhydrous potassium fluoride (170 g), DMI solvent (300 g), toluene (200 g), PEG6000 (2 g), sodium metabisulfite (3 g), and bis-(N,N'-dimethylamino)methylene chloride salt (8 g).
- Conditions :
- Initial reflux at 90–120°C for water separation using toluene.
- After removing water, the temperature is raised to 200–215°C for the main reaction lasting 4–5 hours.
- Purification : Crude product is refined via secondary rectification to achieve high purity.
Yield : Molar yield of approximately 89.5% with product purity reaching up to 99%.
Comparison of Methods
Method | Catalyst Used | Solvent Used | Temperature Range (°C) | Reaction Time (hrs) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Halogen-exchange in DMI | Tetraphenylphosphonium bromide | Dimethylimidazolidinone | ~140 | ~6 | High | High |
Catalyst-assisted fluorination | Bis-(N,N'-Dimethylamino)methylene | Cyclohexane | 130–180 | ~8 | ~85 | >99 |
Enhanced industrial process | PEG6000 & Sodium Metabisulfite | Dimethylimidazolidinone | ~200–215 | ~5 | ~89.5 | ~99 |
Key Findings
- All methods utilize potassium fluoride as the fluorination agent due to its effectiveness in halogen exchange reactions.
- Solvent choice significantly impacts reaction efficiency; dimethylimidazolidinone provides better solubility and stability for industrial-scale processes.
- Catalyst selection varies but plays a crucial role in enhancing yield and reducing reaction time.
- Industrial methods prioritize cost-effectiveness by recycling solvents and catalysts while minimizing waste production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Substituted benzonitriles.
Reduction Reactions: 3,4-Difluoroaniline.
Oxidation Reactions: 3,4-Difluorobenzoic acid
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
3,4-Difluorobenzonitrile serves as a crucial intermediate in the synthesis of more complex fluorinated organic molecules. It is particularly valuable in creating fluorinated pharmaceuticals and agrochemicals due to its unique reactivity profile. The compound can undergo various chemical transformations, including substitution, reduction, and oxidation reactions.
Reaction Type | Product |
---|---|
Substitution | Substituted benzonitriles |
Reduction | 3,4-Difluoroaniline |
Oxidation | 3,4-Difluorobenzoic acid |
Pharmaceutical Applications
Drug Development
In medicinal chemistry, this compound is used as an intermediate for synthesizing potential drug candidates. Its fluorine atoms enhance the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability. For instance, studies have demonstrated that derivatives of this compound exhibit promising activity against various diseases.
Agricultural Chemistry
Pesticide Synthesis
The compound is also utilized in developing fluorophenoxy herbicides and other agrochemicals. The incorporation of fluorine into herbicides often enhances their efficacy and selectivity. Research has shown that such compounds can effectively control a wide range of weeds while minimizing damage to crops.
Material Science
Liquid Crystal Applications
this compound is explored in the field of liquid crystals due to its unique molecular structure. Its properties make it suitable for use in liquid crystal displays (LCDs) and other electronic applications. The compound's thermal stability and electro-optical characteristics are critical for developing advanced display technologies.
Case Studies
-
Synthesis of Hydroquinone Derivatives
A study reported the synthesis of a compound from hydroquinone and this compound. The crystal structure revealed significant intermolecular interactions that could influence the material's properties for applications in pharmaceuticals and materials science . -
Fluorination Reactions
Research highlighted the successful fluorination of 3-chloro-4-fluorobenzonitrile to produce this compound with high yields under optimized conditions. This method demonstrates the compound's role as an intermediate in producing more complex fluorinated compounds . -
Agricultural Efficacy Studies
Investigations into the efficacy of herbicides synthesized from this compound showed improved weed control compared to traditional herbicides. These findings support the continued exploration of this compound in agricultural applications .
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzonitrile depends on its application. In the context of herbicides, it acts by inhibiting specific enzymes in the target plants, leading to their death. The fluorine atoms enhance the compound’s ability to interact with biological targets, increasing its efficacy .
Comparison with Similar Compounds
Properties :
- Melting Point : 51–54°C .
- Reactivity : Acts as an electrophile in SNAr reactions, forming C–N bonds with amines (e.g., morpholine) while generating HF, neutralized by bases like DBU .
Comparison with Similar Fluorinated Benzonitriles
2,4-Difluorobenzonitrile (2,4-DFBN)
Key Data :
Comparison with 3,4-DFBN :
- Reactivity : The 2,4-substitution pattern reduces steric hindrance, favoring SNAr at the 4-position. In contrast, 3,4-DFBN’s meta-fluorine directs substitution to the 4-position .
- Thermal Stability : Higher boiling point (181.6°C vs. ~95°C/45 mmHg for 3,4-DFBN) suits high-temperature applications .
Monofluorobenzonitriles (2-, 3-, 4-FBN)
Chloro-Fluoro Hybrids: 3-Chloro-4-fluorobenzonitrile
Comparison :
- Reactivity : The chlorine atom enables further functionalization (e.g., Suzuki coupling), unlike fully fluorinated analogs .
- Stability : Lower thermal stability (mp 70–71°C) limits high-temperature applications compared to 3,4-DFBN .
Structural and Reaction Dynamics
Electronic Effects
- Nitrile Group : Enhances electrophilicity, directing SNAr to fluorine-adjacent positions.
- Fluorine Positioning :
Kinetic and Mechanistic Insights
- Base Influence : Morpholine (MP) and DBU affect reaction pathways in 3,4-DFBN amination. DBU’s strong basicity accelerates HF neutralization, reducing side reactions .
- Catalytic Role : Ph₄PBr in 3,4-DFBN synthesis lowers activation energy, improving fluorination efficiency .
Industrial and Economic Considerations
Biological Activity
3,4-Difluorobenzonitrile (DFBN) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of two fluorine atoms and a nitrile group, contributes to its distinctive biological activity and potential applications.
Chemical Structure
This compound has the chemical formula CHFN. The presence of fluorine atoms enhances its lipophilicity and alters its electronic properties, which can influence its interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through halogen-exchange reactions. A notable method involves the reaction of 3,4-dichlorobenzonitrile with potassium fluoride in a solvent such as dimethyl imidazolidinone (DMI) at elevated temperatures. The reaction yields DFBN with significant efficiency when optimized conditions are applied .
Reaction Conditions | Yield (%) | Notes |
---|---|---|
225 °C, no catalyst | 11 | Low yield observed |
225 °C, with catalyst (Ph4PBr) | 65 | Improved yield |
215 °C | 11 | Yield dramatically decreased |
Antiviral Properties
Recent studies have explored the antiviral potential of fluorinated compounds similar to DFBN. For instance, fluorinated benzonitriles have been evaluated for their activity against HIV-1. Compounds exhibiting structural similarities to DFBN demonstrated promising anti-HIV activity with low cytotoxicity profiles .
Anticancer Activity
In vitro studies have indicated that fluorinated benzonitriles can exhibit cytotoxic effects on various cancer cell lines. The introduction of fluorine atoms into aromatic compounds often enhances their interaction with biological macromolecules, potentially leading to increased efficacy as anticancer agents .
Structure-Activity Relationship (SAR)
The presence and position of fluorine substituents significantly influence the biological activity of compounds like DFBN. For example, modifications in the substitution pattern can lead to variations in potency against specific targets. This relationship highlights the importance of molecular design in developing new therapeutic agents .
Study on Antiviral Activity
A study focusing on a series of fluorinated compounds demonstrated that certain derivatives exhibited EC values as low as 6.74 nM against resistant strains of HIV-1. These findings suggest that structural modifications, including those found in DFBN, can lead to enhanced antiviral properties .
Anticancer Efficacy
Research involving the evaluation of DFBN against human sarcoma cell lines revealed significant cytotoxicity comparable to established chemotherapeutics. The mechanism appears to involve interference with key cellular pathways essential for cancer cell survival .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-difluorobenzonitrile, and how do reaction conditions influence yield?
- Methodology : The halogen-exchange fluorination of 3,4-dichlorobenzonitrile (3,4-DCBN) with potassium fluoride (KF) in 1,3-dimethylimidazolidine-2-one (DMI) at 290°C yields 64% this compound (3,4-DFBN) . Phase-transfer catalysis (PTC) using N-alkyl conjugated quaternary ammonium salts reduces reaction temperature and suppresses side reactions (e.g., dehalogenation), achieving 61% yield via stepwise heating .
- Key Variables : Solvent choice (DMI vs. DMPU), catalyst (tetraphenylphosphonium bromide), and temperature gradients .
Q. How is 3,4-DFBN characterized structurally, and what analytical techniques are critical for purity assessment?
- Techniques :
- GC-MS : Identifies intermediates like 3-chloro-4-fluorobenzonitrile (3,4-CFBN) during fluorination .
- IR Spectroscopy : Confirms functional groups (C≡N stretch at ~2230 cm⁻¹) .
- Melting Point Analysis : Pure 3,4-DFBN melts at 51.0–51.2°C .
Q. What are the primary applications of 3,4-DFBN in agrochemical research?
- Role : Intermediate for synthesizing herbicides like cyhalofop-butyl. Its fluorinated aromatic backbone enhances bioactivity and stability in plant systems .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., isomerization vs. fluorination) impact intermediate formation during synthesis?
- Mechanistic Insight : In DMI with KF, 3,4-DCBN first forms 3,4-CFBN and 4,3-CFBN isomers. The latter rapidly converts to 3,4-DFBN, while 3,4-CFBN persists as a metastable intermediate .
- Data Contradiction : At 290°C without catalysts, 64% 3,4-DFBN forms , but PTC at lower temperatures achieves similar yields . Resolution lies in solvent viscosity and catalyst-driven transition-state stabilization .
Q. What computational methods predict substituent effects on fluorination kinetics in halogen-exchange reactions?
- Approach : Density Functional Theory (DFT) models evaluate activation energies for Cl→F substitution. Electron-withdrawing nitrile groups meta to Cl accelerate fluorination by polarizing C-Cl bonds .
- Validation : Experimental yields align with computed reactivity trends for 3,4-DCBN vs. mono-chloro analogs .
Q. How can side reactions (e.g., polymerization or焦化) be mitigated during scale-up?
- Strategies :
- Solvent Optimization : High-boiling DMI (stable at 290°C) prevents decomposition .
- Catalyst Screening : Quaternary ammonium salts reduce KF aggregation, enhancing fluorination efficiency .
- In Situ Monitoring : GC-MS tracks intermediates to adjust reaction time and temperature dynamically .
Q. Safety and Handling
Q. What safety protocols are essential for handling 3,4-DFBN in laboratory settings?
- Guidelines :
- Use fume hoods and electrostatic-safe equipment to prevent ignition (flash point: 69°C) .
- Avoid water jets for spill containment; use inert adsorbents (e.g., vermiculite) .
Properties
IUPAC Name |
3,4-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFCBQZFMQBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214463 | |
Record name | 3,4-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-62-0 | |
Record name | 3,4-Difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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